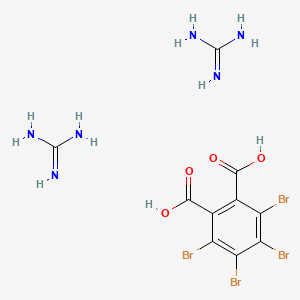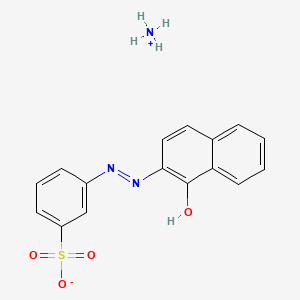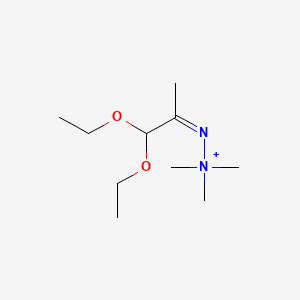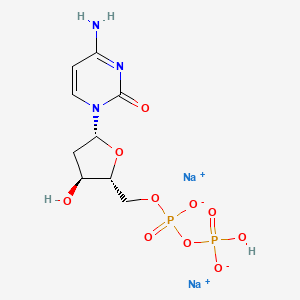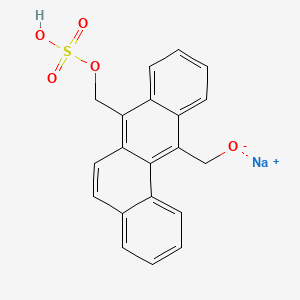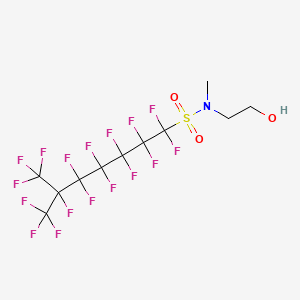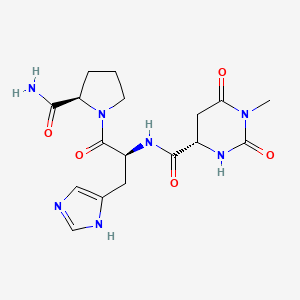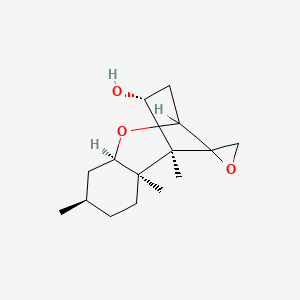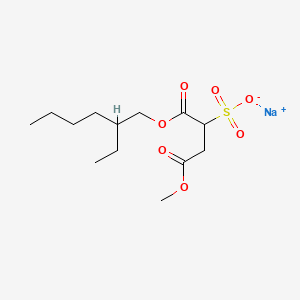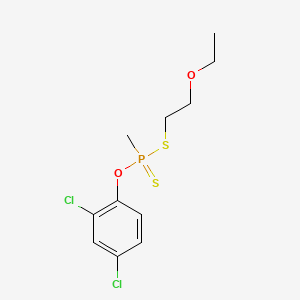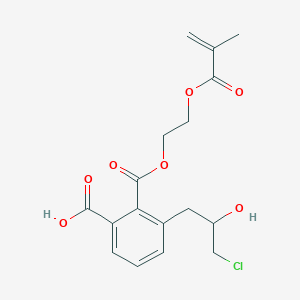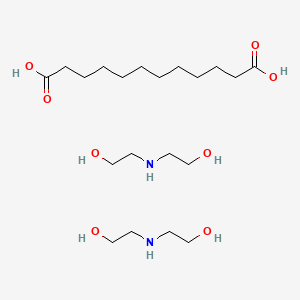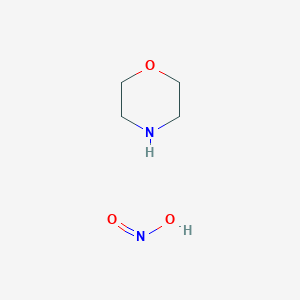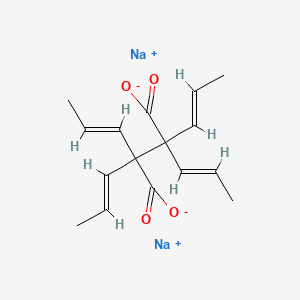
Disodium (tetrapropenyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium (tetrapropenyl)succinate is a synthetic compound widely used in various industrial and cosmetic applications. It is a disodium salt of tetrapropenyl succinic acid, characterized by its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective cleansing agent in cosmetic formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium (tetrapropenyl)succinate is synthesized through the reaction of tetrapropenyl succinic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tetrapropenyl succinic acid is continuously fed and reacted with sodium hydroxide. The process is monitored to maintain optimal pH levels and temperature, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium (tetrapropenyl)succinate primarily undergoes substitution reactions due to the presence of reactive sites on the succinate moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylated derivatives, while substitution reactions can produce a variety of alkylated succinates .
Applications De Recherche Scientifique
Disodium (tetrapropenyl)succinate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of disodium (tetrapropenyl)succinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the emulsification of oils and the removal of dirt and impurities. At the molecular level, it interacts with lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic substances .
Comparaison Avec Des Composés Similaires
Disodium laureth sulfosuccinate: Another surfactant with similar cleansing properties but different molecular structure.
Disodium cocoamphodiacetate: Known for its mildness and used in baby care products.
Disodium EDTA: Primarily used as a chelating agent but also exhibits some surfactant properties.
Uniqueness: Disodium (tetrapropenyl)succinate stands out due to its specific tetrapropenyl group, which imparts unique properties such as enhanced emulsification and stability in various formulations. Its ability to act as both a surfactant and an anticorrosive agent makes it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
94086-60-9 |
|---|---|
Formule moléculaire |
C16H20Na2O4 |
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.2Na/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |
Clé InChI |
KOHOFWNHOIRZQM-WSDUHDJSSA-L |
SMILES isomérique |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+].[Na+] |
SMILES canonique |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


